molecular formula C10H12N4 B1453942 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1249001-72-6

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B1453942
CAS No.: 1249001-72-6
M. Wt: 188.23 g/mol
InChI Key: DSEYGKPXBQCVRR-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Triazolopyridine Compounds

The foundation of triazolopyridine chemistry traces back to the early twentieth century, with the first documentation of the 1,2,4-triazolo[1,5-a]pyrimidine heterocycle reported in 1909 by Bulow and Haas. This pioneering work established the groundwork for an entire class of nitrogen-enriched heterocyclic compounds that would later prove to be remarkably versatile in various applications across drug design and chemical research. The structural similarities between triazolopyridine heterocycles and naturally occurring purines positioned these compounds as potential bioisosteric replacements, opening new avenues for pharmaceutical development.

The evolution of triazolopyridine chemistry has been marked by significant methodological advances in synthetic approaches. Early synthetic protocols relied on relatively harsh reaction conditions, including dehydration of 2-hydrazidopyridine using refluxing phosphorus oxychloride, concentrated hydrochloric acid, or refluxing acetic acid. These conventional methods, while effective, presented limitations in terms of functional group compatibility and substrate scope, particularly affecting acid or base labile protecting groups such as esters or carbamates. The development of milder synthetic conditions became a crucial research objective, leading to innovations such as the modified Mitsunobu reaction approach, which enabled the formation of triazolopyridines under significantly gentler conditions.

Historical applications of triazolopyridine derivatives have demonstrated their therapeutic potential across multiple domains. Notable examples include Trapidil, a platelet-derived growth factor antagonist originally developed as a vasodilator and anti-platelet agent, which achieved commercial success in Japan and other countries for treating patients with ischemic coronary heart, liver, and kidney disease. The discovery of various triazolopyridine derivatives with antifungal properties, such as BAS600F, which exhibited considerable activity against a broad range of plant diseases, further expanded the application scope of this chemical class.

Classification of 3-Cyclobutyl-triazolo[4,3-a]pyridin-6-amine within Heterocyclic Chemistry

3-Cyclobutyl-triazolo[4,3-a]pyridin-6-amine belongs to the specific subfamily of triazolo[4,3-a]pyridine heterocycles, distinguished by its unique substitution pattern and structural characteristics. The compound possesses a molecular formula of C₁₀H₁₂N₄ and a molecular weight of 188.23 grams per mole, placing it within the moderate molecular weight range typical of drug-like molecules. The Chemical Abstracts Service registry number 1249001-72-6 provides unique identification for this specific derivative within chemical databases.

The structural architecture of 3-Cyclobutyl-triazolo[4,3-a]pyridin-6-amine incorporates several distinctive features that define its chemical behavior and potential applications. The core triazolo[4,3-a]pyridine scaffold consists of a fused bicyclic system where a triazole ring is fused to a pyridine ring at specific positions. This fusion pattern creates a rigid, planar aromatic system that contributes to the compound's stability and potential for π-π stacking interactions. The cyclobutyl substituent at position 3 introduces a saturated, four-membered ring system that adds three-dimensional character to the molecule, while the amino group at position 6 provides a site for hydrogen bonding interactions.

The classification of this compound within heterocyclic chemistry encompasses multiple structural motifs that contribute to its versatility. The triazole component brings nitrogen-rich character that can participate in various intermolecular interactions, while the pyridine portion provides additional nitrogen functionality with distinct electronic properties. The systematic nomenclature reflects the International Union of Pure and Applied Chemistry conventions for fused ring systems, where the numbering and positional descriptors precisely define the substitution pattern.

Chemical Property Value Significance
Molecular Formula C₁₀H₁₂N₄ Indicates moderate molecular complexity
Molecular Weight 188.23 g/mol Falls within drug-like molecular weight range
Chemical Abstracts Service Number 1249001-72-6 Unique chemical identifier
Topological Polar Surface Area 56.21 Ų Suggests favorable permeability characteristics
Calculated LogP 1.579 Indicates balanced lipophilicity
Hydrogen Bond Acceptors 4 Multiple sites for intermolecular interactions
Hydrogen Bond Donors 1 Limited hydrogen bond donation capacity
Rotatable Bonds 1 Relatively rigid molecular structure

Significance in Contemporary Chemical Research

Contemporary chemical research has increasingly recognized the importance of triazolopyridine derivatives, including 3-Cyclobutyl-triazolo[4,3-a]pyridin-6-amine, across multiple research domains. The development of novel synthetic methodologies has significantly enhanced access to these valuable heterocyclic scaffolds, with researchers developing efficient one-pot synthesis approaches that provide facile access to synthetically and biologically important triazolopyridine derivatives. These advances in synthetic chemistry have democratized access to diverse triazolopyridine structures, enabling broader exploration of their potential applications.

Modern synthetic approaches have emphasized functional group tolerance and atom economy in triazolopyridine synthesis. One particularly notable advancement involves mild, efficient, and operationally simple one-pot synthesis methods that proceed at room temperature from readily available starting materials such as 2-hydrazinopyridine and substituted aromatic aldehydes. This methodological evolution represents a significant improvement over traditional approaches, offering researchers greater flexibility in structure-activity relationship studies and lead compound optimization.

The significance of triazolopyridine compounds in contemporary research extends beyond synthetic methodology to encompass their role as privileged scaffolds in medicinal chemistry. Research has demonstrated that triazolopyridines display a variety of biological activities including antifungal properties, inhibition of specific enzymes such as 11β-hydroxysteroid dehydrogenase type 1 as potential treatments for metabolic disorders, and inhibition of phosphoinositide 3-kinase γ for prospective treatment of inflammatory diseases. These diverse biological activities highlight the versatility of the triazolopyridine scaffold and its potential for addressing multiple therapeutic targets.

Recent investigations have also explored the metal-chelating properties of triazolopyridine rings, which have been exploited to generate candidate treatments for various diseases. This property adds another dimension to the utility of compounds like 3-Cyclobutyl-triazolo[4,3-a]pyridin-6-amine, as the nitrogen-rich heterocyclic system can coordinate with metal ions under appropriate conditions. Such coordination chemistry opens possibilities for applications in catalysis, materials science, and specialized therapeutic interventions.

The emergence of sophisticated screening campaigns has further elevated the importance of triazolopyridine derivatives in drug discovery efforts. High-throughput screening methodologies have identified numerous triazolopyridine-based compounds with promising biological activities, leading to comprehensive structure-activity relationship studies that inform rational drug design approaches. These screening efforts have revealed that relatively minor structural modifications within the triazolopyridine scaffold can dramatically influence biological activity, emphasizing the importance of precise structural control in compound optimization.

Contemporary research has also focused on understanding the physicochemical properties that contribute to the success of triazolopyridine derivatives as drug candidates. Studies have shown that compounds within this class often exhibit favorable absorption, distribution, metabolism, and excretion profiles, making them attractive starting points for pharmaceutical development. The balanced combination of aromatic character, nitrogen content, and structural rigidity contributes to these favorable properties while maintaining sufficient synthetic accessibility for medicinal chemistry applications.

Properties

IUPAC Name

3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-8-4-5-9-12-13-10(14(9)6-8)7-2-1-3-7/h4-7H,1-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEYGKPXBQCVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C3N2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249001-72-6
Record name 3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
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Preparation Methods

General Synthetic Strategy

The synthesis of 3-Cyclobutyl-triazolo[4,3-a]pyridin-6-amine typically involves multistep procedures starting from appropriately substituted pyridine derivatives or related precursors. Key steps include:

  • Formation of the triazolo ring fused to the pyridine system via cyclization reactions.
  • Introduction of the cyclobutyl substituent at the 3-position of the triazole ring.
  • Installation or retention of the amino group at the 6-position of the pyridine ring.

Two main synthetic routes have been reported:

  • Acylation followed by heterocyclization and ring opening (Method A):
    This approach begins with the acylation of a precursor compound (e.g., an aminobenzonitrile derivative) with cyclopropane or cyclobutane carbonyl chloride in the presence of sodium acetate and acetic acid, yielding a hydrazide intermediate. This intermediate undergoes heterocyclization to form a triazoloquinazoline system, which is then subjected to acid-catalyzed hydrolysis in a methanol-water mixture to open the pyrimidine ring and yield the target triazolo[4,3-a]pyridine derivative with the cyclobutyl substituent.

  • Transformation of 2-aminobenzonitrile derivatives (Method B):
    Starting from 2-aminobenzonitrile, the compound is converted into N’-(2-cyanophenyl)-N,N-dimethylformimidamides using DMF or DMA. After solvent removal, heterocyclization with hydrazides of carboxylic acids in acetic acid forms the triazoloquinazoline intermediate. Subsequent acid hydrolysis opens the pyrimidine ring to yield the desired triazolo[4,3-a]pyridine derivatives.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Outcome/Yield Notes
Acylation Cyclobutane carbonyl chloride, acetic acid, sodium acetate Hydrazide intermediate (A) Quantitative yield
Heterocyclization Acetic acid, heating Triazoloquinazoline intermediate (C) Quantitative formation after solvent removal
Acid-catalyzed hydrolysis Methanol-water (5:1), mineral acid, heating 3-Cyclobutyl-triazolo[4,3-a]pyridin-6-amine Yield ~98%
One-pot synthesis Sequential addition of reagents under above conditions Various derivatives (2.2–2.48) Method adapted for in situ acyl chloride formation

The overall process is efficient, with near-quantitative yields in the final step, highlighting the robustness of the acid-catalyzed hydrolysis in opening the pyrimidine ring and forming the target compound.

Mechanistic Insights

  • The Dimroth rearrangement plays a crucial role in the conversion of triazoloquinazoline intermediates to the triazolo[4,3-a]pyridine system. Acid-catalyzed hydrolysis with controlled water amounts facilitates this rearrangement and ring opening.
  • The amino group at position 6 is retained throughout the process, confirmed by NMR and X-ray crystallographic studies.
  • The cyclobutyl substituent is introduced via the acyl chloride precursor, which upon heterocyclization becomes part of the triazole ring system.

Structural Characterization Supporting Synthesis

  • NMR Spectroscopy:
    The ^1H NMR spectra show the absence of the fifth-position proton signal of the tricyclic system and the presence of broadened or doubled singlets corresponding to the NH2 protons of the aniline fragment, indicating successful formation of the target structure.
    The ^13C NMR spectra exhibit characteristic paramagnetic shifts for the aniline carbon atoms, consistent with the hydrolytic cleavage of the pyrimidine ring and formation of the triazolo[4,3-a]pyridine core.

  • X-ray Crystallography:
    Single-crystal X-ray analysis confirms the molecular geometry, showing the non-coplanarity of the triazole and phenyl rings due to intramolecular hydrogen bonding and steric interactions. The amino group displays a pyramidal configuration, and the cyclobutyl fragment adopts a specific torsion angle relative to the triazole ring, consistent with the proposed structure.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Key Intermediate Final Step Conditions Yield (%) Reference
Method A Aminobenzonitrile derivative Cyclobutane carbonyl chloride, acetic acid, sodium acetate Hydrazide (A), Triazoloquinazoline (C) Acid hydrolysis (MeOH-H2O, mineral acid) ~98
Method B 2-Aminobenzonitrile DMF/DMA, hydrazides, acetic acid N’-(2-cyanophenyl)-N,N-dimethylformimidamide (A), Triazoloquinazoline (C) Acid hydrolysis (MeOH-H2O, mineral acid) Quantitative

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The triazolo-pyridine core is known to interact with nucleophilic sites in proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Properties/Notes
This compound C₁₀H₁₂N₄ 188.23 Cyclobutyl at position 3 Higher lipophilicity due to larger cycloalkyl group; moderate steric hindrance
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine C₉H₁₀N₄ 174.20 Cyclopropyl at position 3 Smaller ring size increases ring strain; lower molecular weight enhances solubility
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine C₇H₈N₄ 148.17 Methyl at position 3 Enhanced metabolic stability; widely available from suppliers (e.g., American Elements)
3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine C₆H₅BrN₄ 213.04 Bromo at position 3 Halogen substituent enables further functionalization; higher reactivity
6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine C₆H₅ClN₄ 168.59 Chloro at position 6 Substituent position alters electronic distribution; potential for halogen bonding
3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[...]-6-amine C₇H₁₂N₄ 152.20 Methyl + saturated triazolopyridine Increased solubility due to reduced aromaticity; conformational flexibility
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine C₁₂H₁₁N₄ 211.25 Phenyl at position 3 Bulky aromatic group enhances π-π interactions; reduced solubility

Structural and Electronic Comparisons

  • Cycloalkyl vs. Alkyl Substituents: Cyclobutyl and cyclopropyl groups differ in ring size and strain.
  • Halogenated Derivatives : Bromo and chloro substituents introduce electron-withdrawing effects, polarizing the aromatic system. Bromine’s larger atomic radius may facilitate halogen bonding in target binding .
  • Saturated vs. Aromatic Cores : Tetrahydro derivatives (e.g., 3-methyl-5H,6H,7H,8H-analog) exhibit reduced aromaticity, enhancing solubility (e.g., ~2.5 mg/mL in water) but limiting planar interactions critical for enzyme inhibition .

Biological Activity

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a compound that has garnered attention due to its potential biological activities, particularly as a kinase inhibitor. This article explores its structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4C_{10}H_{12}N_{4} with a molecular weight of 188.23 g/mol. The compound features a triazole ring fused to a pyridine structure, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
CAS Number1249001-72-6

Kinase Inhibition

Recent studies indicate that this compound exhibits potent inhibitory activity against various kinases. Specifically, it has shown selectivity towards cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation.

  • IC50 Values : The compound demonstrated an IC50 value of 24 nM against CDK2 and 23 nM against CDK5, indicating its strong inhibitory potential in vitro .

Antiproliferative Effects

In cell line studies, this compound has been tested for its antiproliferative effects on various cancer cell lines.

  • Cell Lines Tested : The compound was evaluated against HCT116 and OVCAR-8 cell lines.
  • Results : It exhibited IC50 values of 7.76 µM and 9.76 µM respectively, suggesting moderate antiproliferative activity .

Study on Structural Modifications

A notable study involved the synthesis of several derivatives of triazolo-pyridine compounds to enhance biological activity. The presence of the cyclobutyl group was found to be favorable for activity compared to other substituents like hydrogen or methyl groups .

The mechanism by which this compound exerts its effects involves binding to the ATP site of kinases. This binding inhibits the phosphorylation processes critical for cell cycle progression and survival in cancer cells .

Safety and Toxicology

While specific toxicity data on this compound is limited, general safety assessments suggest that compounds in this class should be evaluated for their potential side effects in vivo. Preliminary studies indicate acceptable safety profiles in laboratory settings .

Q & A

Q. What are the common synthetic routes for 3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via iodine-mediated oxidative cyclization of 2-aminopyridines with hydrazones or aldehydes. Key steps include:

  • Condensation : Reaction of cyclobutyl hydrazines with pyridine derivatives under acidic conditions.
  • Oxidative cyclization : Use of molecular iodine (I₂) as a catalyst in DMF at 105°C to form the triazolo-pyridine core .
  • Purification : Column chromatography or recrystallization to isolate the final product.
    Reaction optimization (e.g., temperature, solvent polarity) significantly impacts yield. For example, higher temperatures (100–120°C) favor cyclization but may degrade sensitive substituents.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Lab coat, nitrile gloves, and safety goggles are mandatory due to potential irritant properties.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Storage : Store in airtight containers at –20°C to prevent degradation, as cyclobutyl groups may undergo ring-opening under prolonged light exposure .
  • Emergency procedures : Immediate rinsing with water for eye/skin contact and consultation with safety data sheets (SDS) for specific antidotes .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • NMR spectroscopy : ¹H and ¹³C NMR verify cyclobutyl proton environments (δ 2.5–3.5 ppm) and triazole ring aromaticity (δ 8.0–9.5 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 229.12 for C₁₀H₁₃N₅).
  • X-ray crystallography : Resolves spatial arrangement of the cyclobutyl group relative to the triazole-pyridine plane, critical for SAR studies .

Advanced Research Questions

Q. How can substitution reactivity at the C-6 position be optimized for derivatization?

The C-6 amine group is highly reactive, enabling functionalization via:

  • Reductive amination : Reaction with aldehydes/ketones (e.g., benzaldehyde) in the presence of NaBH₃CN .
  • Nucleophilic substitution : Halogenation (e.g., Cl/Br) at C-6 using POCl₃ or NBS, followed by Suzuki coupling for aryl/heteroaryl diversification .
    Optimization table :
SubstituentReaction ConditionsYield (%)
–NH₂Base case100
–ClPOCl₃, 80°C78
–PhPd(PPh₃)₄, 110°C65

Q. What computational and experimental methods elucidate structure-activity relationships (SAR) for kinase inhibition?

  • Docking studies : Molecular modeling (e.g., AutoDock Vina) identifies hydrogen bonds between the triazole N-atoms and kinase ATP-binding pockets.
  • Enzyme assays : IC₅₀ values against kinases (e.g., CDK2, EGFR) are measured using fluorescence polarization.
  • Crystallography : Co-crystallization with target kinases (e.g., PDB 5TF) reveals steric effects of the cyclobutyl group on binding affinity .

Q. How can analogs of this compound be designed to enhance antiproliferative activity?

  • Core modifications : Replace cyclobutyl with spirocyclic or bicyclic groups to improve metabolic stability.
  • Hybrid molecules : Conjugate with known chemotherapeutics (e.g., pyrimidine analogs) via click chemistry .
  • Prodrug strategies : Mask the amine group with acetyl or Boc protections to enhance bioavailability .

Q. How are contradictions in biological activity data (e.g., varying IC₅₀ values) resolved?

  • Assay validation : Replicate experiments across multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects.
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions.
  • Computational validation : Compare binding free energies (ΔG) across analogs using MM-PBSA calculations .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/ValuesReference
¹H NMR (400 MHz, DMSO-d₆)δ 8.72 (s, 1H, triazole), δ 3.21 (m, 1H, cyclobutyl)
HRMS (ESI+)m/z 229.12 [M+H]⁺

Q. Table 2. Biological Activity of Selected Analogs

AnalogTarget KinaseIC₅₀ (nM)
Parent compoundCDK2120
6-Fluoro derivativeCDK245
Cyclopentyl-substitutedEGFR310

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 2
3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.